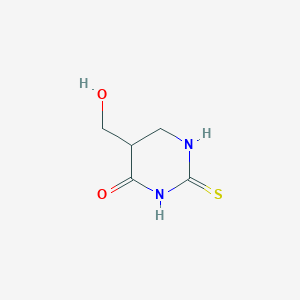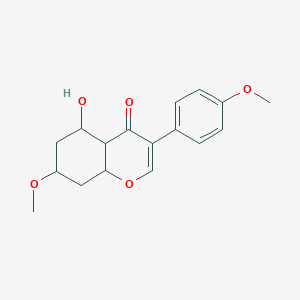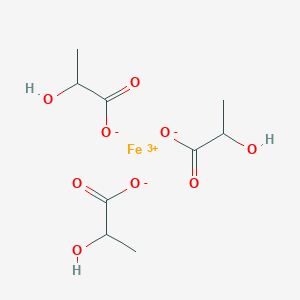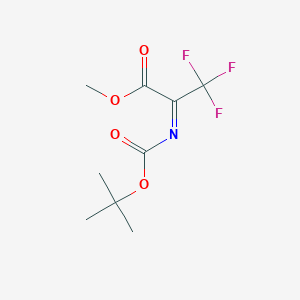
Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, an imino group, and a trifluoropropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of potassium tert-butoxide in tetrahydrofuran, followed by the addition of methyl-2-(diphenylmethyleneamino)acetate and benzoyl chloride at low temperatures under a nitrogen atmosphere . This method ensures high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The trifluoropropanoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion reactions, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride can yield amine derivatives, while oxidation can produce corresponding oxidized compounds.
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, while the trifluoropropanoate moiety can enhance the compound’s stability and reactivity. These interactions contribute to the compound’s effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate (Threo (±))
Uniqueness
Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate is unique due to its trifluoropropanoate moiety, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications .
Properties
Molecular Formula |
C9H12F3NO4 |
|---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
methyl (2E)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate |
InChI |
InChI=1S/C9H12F3NO4/c1-8(2,3)17-7(15)13-5(6(14)16-4)9(10,11)12/h1-4H3/b13-5+ |
InChI Key |
YTUQDXZZTNBXKG-WLRTZDKTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(\C(=O)OC)/C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis-](/img/structure/B12335216.png)

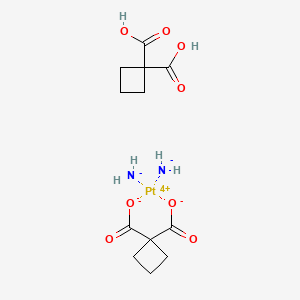

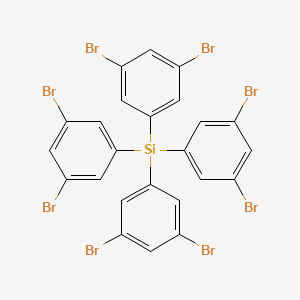

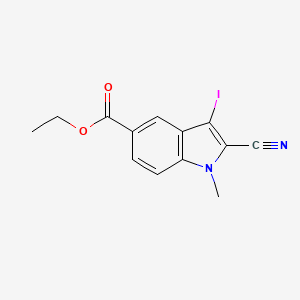
![(2R)-2-amino-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid](/img/structure/B12335252.png)
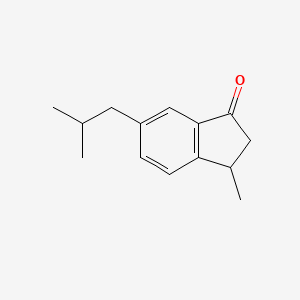
![Cyclohexene, 4-[2-(dichloro-2-propen-1-ylsilyl)ethyl]-](/img/structure/B12335274.png)
![(SP-4-2)-Platinum(1+), (2-bromo-5-fluoropyridine-kappaN)(9-hydroxy-6-methylpyrido[2,3-a]pyrrolo[3,4-c]carbazole-5,7(1H,6H)-dionato-kappaN1,kappaN12)(6-methyl-3-pyridinol-kappaN1)-, hexafluorophosphate(1-)](/img/structure/B12335279.png)
